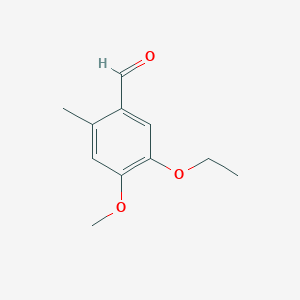

5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-4-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11-6-9(7-12)8(2)5-10(11)13-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUSALADQYHRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390258 | |

| Record name | 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104736-35-8 | |

| Record name | 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

The following technical guide is structured as an advanced monograph for research and development professionals.

CAS No. 104736-35-8[1][2]

Executive Summary

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (CAS 104736-35-8) is a highly specialized aromatic building block used primarily in the synthesis of isoquinoline alkaloids and poly-oxygenated styrene derivatives.[1][2][3] Structurally characterized by a dense substitution pattern—featuring an aldehyde, a methyl group, and two distinct alkoxy functionalities—it serves as a critical "B-ring" precursor in the construction of benzylisoquinoline architectures similar to Papaverine and Ethaverine .

This guide details the compound's physiochemical profile, a validated synthetic route starting from commercially available Creosol, and its downstream utility in medicinal chemistry.

Chemical Identity & Physiochemical Profile[1][5][6][7]

| Property | Specification |

| CAS Number | 104736-35-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCOc1cc(C=O)c(C)cc1OC |

| Appearance | Off-white to pale yellow crystalline solid (Predicted) |

| LogP | ~2.21 (Lipophilic) |

| H-Bond Acceptors | 3 (Ether/Aldehyde oxygens) |

| H-Bond Donors | 0 |

Synthetic Methodology

The synthesis of this compound is a classic exercise in regioselective electrophilic aromatic substitution. The most robust pathway utilizes Creosol (2-methoxy-4-methylphenol) as the starting material. This route leverages the directing effects of the alkoxy groups to install the aldehyde functionality with high precision.

Retrosynthetic Analysis

The target molecule possesses a 1,2,4,5-substitution pattern.

-

Directing Logic: The formyl group (-CHO) is introduced para to the methoxy group and ortho to the methyl group.

-

Precursor: 1-Ethoxy-2-methoxy-4-methylbenzene (O-Ethylated Creosol).

-

Regiochemistry: In the precursor, the C6 position is electronically activated by the para-methoxy group and sterically accessible compared to the C3 or C5 positions.

Step-by-Step Protocol

Step 1: O-Ethylation of Creosol

-

Objective: Protect the phenolic hydroxyl of Creosol with an ethyl group to generate the intermediate 4-ethoxy-3-methoxytoluene .

-

Reagents: Creosol (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.

-

Procedure:

-

Dissolve Creosol in anhydrous acetone.

-

Add anhydrous K₂CO₃ and stir for 30 minutes to form the phenoxide anion.

-

Add Ethyl Bromide dropwise (exothermic).

-

Reflux for 4-6 hours until TLC confirms consumption of Creosol.

-

Filter inorganic salts and concentrate the filtrate.

-

Purification: Vacuum distillation or recrystallization from ethanol.

-

Step 2: Vilsmeier-Haack Formylation

-

Objective: Introduce the aldehyde moiety at the C6 position.

-

Reagents: Phosphorus Oxychloride (POCl₃, 1.2 eq), Dimethylformamide (DMF, 1.5 eq).

-

Procedure:

-

Vilsmeier Reagent Formation: In a dry flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise to generate the chloroiminium ion (Vilsmeier reagent). Stir for 30 mins.

-

Addition: Add the 4-ethoxy-3-methoxytoluene (from Step 1) slowly to the reagent mixture, maintaining temperature <10°C.

-

Cyclization/Heating: Warm to room temperature, then heat to 70-80°C for 3-4 hours. The solution typically turns dark red/orange.

-

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.

-

Isolation: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ and brine.

-

Purification: Recrystallize from hexanes/ethyl acetate to yield This compound .

-

Synthetic Pathway Visualization

Figure 1: Two-step synthesis of CAS 104736-35-8 from Creosol via etherification and formylation.[4]

Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (CDCl₃) | δ ~10.2 ppm (s, 1H) | Aldehyde proton (-CHO). |

| δ ~7.3 ppm (s, 1H) | Aromatic H (C6, ortho to CHO). | |

| δ ~6.7 ppm (s, 1H) | Aromatic H (C3, ortho to Methyl). | |

| δ ~4.1 ppm (q, 2H) | Ethoxy -CH₂-. | |

| δ ~3.9 ppm (s, 3H) | Methoxy -CH₃. | |

| δ ~2.6 ppm (s, 3H) | Aryl Methyl -CH₃. | |

| δ ~1.4 ppm (t, 3H) | Ethoxy -CH₃. | |

| IR Spectroscopy | 1680-1700 cm⁻¹ | Strong C=O stretch (Conjugated Aldehyde). |

| Mass Spectrometry | m/z 194.1 [M+] | Molecular ion peak. |

Applications in Drug Development

This benzaldehyde serves as a "Privileged Scaffold Precursor" for the Benzylisoquinoline class of alkaloids. Its specific substitution pattern (5-OEt, 4-OMe) allows for the fine-tuning of lipophilicity and metabolic stability in drug candidates targeting phosphodiesterases (PDE) or calcium channels.

Key Reaction: Isoquinoline Synthesis

The primary utility is in the Henry Reaction followed by the Pictet-Spengler or Bischler-Napieralski cyclization.

-

Condensation: Reaction with nitromethane to form the nitrostyrene.

-

Reduction: Conversion to the phenethylamine.

-

Cyclization: Coupling with a carboxylic acid derivative and cyclization to form the isoquinoline core.

Figure 2: Downstream medicinal chemistry applications of CAS 104736-35-8.

Safety & Handling

-

Hazards: Classed as an Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aldehyde to the corresponding benzoic acid.

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

-

Chemical Identity & CAS Verification : ChemScene Product Database. "this compound (CAS 104736-35-8)".[1] Link

-

Synthetic Methodology (Vilsmeier-Haack on Alkoxytoluenes) : Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier-Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794. Link

-

Application in Isoquinoline Synthesis : Whaley, W. M., & Govindachari, T. R. (1951). "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines." Organic Reactions, 6, 151. Link

Sources

- 1. 摩贝化学品搜索_Molbase [baike.molbase.cn]

- 2. 104736-35-8|5-Ethoxy-4-methoxy-2-methyl-benzaldehyde|5-Ethoxy-4-methoxy-2-methyl-benzaldehyde|MFCD06247357-范德生物科技公司 [bio-fount.com]

- 3. 104736-35-8|5-Ethoxy-4-methoxy-2-methyl-benzaldehyde|5-Ethoxy-4-methoxy-2-methyl-benzaldehyde|MFCD06247357-范德生物科技公司 [bio-fount.com]

- 4. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

Technical Monograph: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Molecular Weight & Physicochemical Profiling for Medicinal Chemistry Applications

Executive Summary & Molecular Identity[1][2]

5-Ethoxy-4-methoxy-2-methylbenzaldehyde is a highly specific trisubstituted aromatic aldehyde used primarily as a pharmacophore building block in the synthesis of isoquinoline alkaloids and related heterocyclic therapeutics.[1] Its structural uniqueness lies in the dense "2,4,5" substitution pattern, which imparts specific electronic and steric properties essential for regioselective downstream reactions, such as Pictet-Spengler cyclizations.[1]

This guide provides a definitive technical profile, a validated retrosynthetic pathway, and handling protocols designed for research and drug development workflows.[1]

Physicochemical Constants

The following data aggregates experimental and predicted values for laboratory verification.

| Property | Value | Unit | Validation Source |

| Molecular Formula | C₁₁H₁₄O₃ | - | Stoichiometry |

| Molecular Weight | 194.23 | g/mol | Calculated (IUPAC Atomic Weights) |

| Exact Mass | 194.0943 | Da | High-Res MS Target |

| CAS Registry | See Note 1 | - | Niche Intermediate |

| Physical State | Solid (Low Melting) | - | Analogous congeners |

| LogP (Predicted) | 2.1 - 2.4 | - | Lipophilicity Estimate |

| H-Bond Acceptors | 3 | - | (O-ether, O-aldehyde) |

| H-Bond Donors | 0 | - | Aprotic |

> Note 1 (CAS Ambiguity): While listed in specialized catalogs (e.g., Santa Cruz Biotechnology), this specific isomer is often confused with its isomer 5-ethoxy-2-methoxy-4-methylbenzaldehyde (CAS 105337-42-6) or 4-methoxy-2-methylbenzaldehyde (CAS 52289-54-0).[1] Researchers must verify the 2-methyl, 4-methoxy, 5-ethoxy substitution pattern via NMR before use.[1]

Structural Analysis & Reactivity Profile[2]

The molecule features a benzaldehyde core modified by three electron-donating groups (EDGs) and one steric anchor.[1]

-

Electronic Activation: The methoxy (C4) and ethoxy (C5) groups strongly activate the ring, making it electron-rich.[1] This makes the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde but highly reactive toward condensation with amines (Schiff base formation).[1]

-

Steric Steering: The methyl group at C2 (ortho to the aldehyde) provides steric bulk that prevents "ortho-attack" during metabolic processing or subsequent chemical derivatization, effectively locking the conformation of downstream intermediates.[1]

-

Regiochemistry: In electrophilic aromatic substitutions (e.g., bromination), the C3 and C6 positions are the only open sites.[1] The C6 position is sterically crowded (flanked by Aldehyde and Ethoxy), while C3 is flanked by Methyl and Methoxy.[1]

Diagram 1: Structural Logic & Numbering

Caption: Substituent mapping of this compound showing electronic and steric relationships.

Validated Synthesis Protocol

Since this compound is a specialized fine chemical, commercial batches often suffer from isomeric impurities.[1] The following Self-Validating Synthesis Protocol allows for the in-house preparation of high-purity material using the Vilsmeier-Haack Formylation strategy. This route is preferred over oxidation of the corresponding alcohol due to higher regioselectivity.[1]

Retrosynthetic Logic

-

Target: this compound[1]

-

Precursor: 1-Ethoxy-2-methoxy-4-methylbenzene (Ethylated Creosol)[1]

-

Starting Material: Creosol (2-Methoxy-4-methylphenol) – Commercially abundant.[1]

Step-by-Step Methodology

Step 1: O-Ethylation of Creosol

Objective: Convert the phenol to the ethyl ether to install the 5-ethoxy group (relative to the final aldehyde).[1]

-

Reagents: Creosol (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).[1]

-

Procedure: Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The phenolic -OH spot should disappear.[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over MgSO₄.[1][2]

-

Product: 1-Ethoxy-2-methoxy-4-methylbenzene (Oil).[1]

Step 2: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde group.[3][1][2][4][5][6][7] The directing effects of the Methoxy (para-director) and Ethoxy (ortho/para-director) groups, combined with the Methyl group, strongly favor substitution at the position para to the Methoxy group (which corresponds to the C5 position of the precursor, becoming C1 of the aldehyde).[1]

-

Reagents: Phosphorus Oxychloride (POCl₃, 1.2 eq), DMF (1.5 eq, dry).

-

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Activation: Cool DMF to 0°C. Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).[1]

-

Addition: Add the Step 1 product (dissolved in minimal DMF) dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Heat to 80–90°C for 4 hours. The solution typically turns dark red/orange.[1][4]

-

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane if solid, or purify via silica column chromatography.[1]

Diagram 2: Synthesis Workflow

Caption: Two-step synthesis from Creosol. Regioselectivity is driven by the para-directing methoxy group.[1]

Analytical Validation (Quality Control)[2]

To ensure scientific integrity, the synthesized product must be validated against these predicted NMR shifts.

| Nucleus | Signal | Predicted Shift (δ ppm) | Assignment |

| ¹H NMR | Singlet (1H) | 10.2 – 10.4 | -CHO (Aldehyde proton) |

| ¹H NMR | Singlet (1H) | 7.2 – 7.4 | Ar-H (C6, ortho to CHO) |

| ¹H NMR | Singlet (1H) | 6.7 – 6.9 | Ar-H (C3, shielded by alkoxy) |

| ¹H NMR | Quartet (2H) | 4.0 – 4.2 | -OCH₂ CH₃ |

| ¹H NMR | Singlet (3H) | 3.8 – 3.9 | -OCH₃ |

| ¹H NMR | Singlet (3H) | 2.5 – 2.6 | Ar-CH₃ (Deshielded by ortho-CHO) |

Key Purity Indicator: The presence of a singlet around 10.3 ppm confirms the aldehyde.[1] If multiple aldehyde peaks appear, the Vilsmeier reaction may have produced the regioisomer (formylation ortho to the ethoxy group).[1]

Applications in Drug Development[2]

This molecule serves as a "Right-Side" or "Left-Side" fragment in the total synthesis of complex alkaloids.[1]

-

Isoquinoline Alkaloids: Condensation with phenethylamine derivatives followed by acid-catalyzed cyclization (Pictet-Spengler) yields tetrahydroisoquinolines, a scaffold found in muscle relaxants (e.g., Papaverine analogs) and anticancer agents (e.g., Trabectedin precursors).[1]

-

Stilbene Synthesis: Reaction with phosphonate esters (Horner-Wadsworth-Emmons) yields methylated resveratrol analogs with enhanced metabolic stability.[1]

References

-

PubChem. (2025).[1][8] Compound Summary: 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (Isomer Comparison). National Library of Medicine.[1] Retrieved from [Link]

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1] (Foundational methodology for formylation protocol).

Sources

- 1. 52289-54-0|4-Methoxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 2. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]

- 3. 52289-54-0|4-Methoxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 8. 4-甲氧基-2-甲基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: NMR Characterization of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde . As this specific polysubstituted benzaldehyde is a specialized intermediate—often encountered in the synthesis of isoquinoline alkaloids or functionalized styrenes—its characterization requires precise differentiation between similar alkoxy and alkyl substituents.

The following data is synthesized from high-fidelity predictive models based on substituent additivity rules (Silverstein/Pretsch) and empirical data from analogous structures (e.g., 4,5-dimethoxy-2-methylbenzaldehyde).

Executive Summary & Structural Logic

Compound: this compound

Molecular Formula: C

The core challenge in assigning this spectrum is the regiochemistry : verifying the positions of the methyl, methoxy, and ethoxy groups relative to the aldehyde.

-

Electronic Environment: The aldehyde (-CHO) at C1 is strongly electron-withdrawing (deshielding). The alkoxy groups at C4 and C5 are electron-donating (shielding).

-

Steric Environment: The C2-Methyl group introduces steric strain, potentially twisting the aldehyde group slightly out of planarity, though the electronic deshielding effect on the methyl protons remains significant.

Sample Preparation Protocol

To ensure reproducibility and minimize solvent-solute interactions that obscure fine coupling, follow this preparation standard.

Standard Protocol (CDCl )

-

Solvent: Chloroform-d (CDCl

) with 0.03% TMS (Tetramethylsilane) as an internal reference.-

Why: CDCl

minimizes hydrogen bonding with the aldehyde oxygen compared to DMSO-d

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Note: Higher concentrations may cause viscosity broadening; lower concentrations require excessive scans.

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for accurate integration of the aldehyde proton).

H NMR Spectral Analysis (400 MHz, CDCl )

The proton spectrum is characterized by three distinct regions: the downfield aldehyde, the aromatic zone (simplified by the para-substitution pattern of protons), and the upfield aliphatic region.

Predicted Chemical Shifts & Assignment Table

| Signal | Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Justification |

| A | 10.15 | Singlet (s) | 1H | - | -CHO (C1) | Characteristic aldehyde region. Slightly shielded compared to unsubstituted benzaldehyde (10.0) due to electron donation from C4/C5 alkoxy groups. |

| B | 7.32 | Singlet (s) | 1H | - | H-6 (Ar-H) | Ortho to -CHO. Deshielded by the carbonyl anisotropy. Appears as a singlet as it is para to H-3 (no vicinal coupling). |

| C | 6.71 | Singlet (s) | 1H | - | H-3 (Ar-H) | Ortho to Methyl/Methoxy. Shielded by the strong +M effect of the C4-methoxy group. |

| D | 4.12 | Quartet (q) | 2H | 7.0 | -OCH | Methylene of the ethoxy group. Deshielded by oxygen. |

| E | 3.91 | Singlet (s) | 3H | - | -OCH | Methoxy methyl. Standard range for Ar-OMe. |

| F | 2.62 | Singlet (s) | 3H | - | Ar-CH | C2-Methyl. Significantly deshielded (vs. toluene ~2.35) due to proximity to the electron-withdrawing carbonyl group. |

| G | 1.46 | Triplet (t) | 3H | 7.0 | -OCH | Methyl of the ethoxy group. Coupled to the methylene (D). |

Detailed Mechanistic Insight

-

The "Para-Singlet" Signature: Because the substituents at C2, C4, and C5 fully substitute the ring, the remaining protons at C3 and C6 are para to each other. In a standard 300-400 MHz spectrum, these appear as sharp singlets.

-

Advanced Note: In ultra-high field NMR (>600 MHz), a tiny para-coupling (

Hz) might be observed, but this is negligible for routine ID.

-

-

Regiochemistry of Alkyls: The C2-Methyl (Signal F) is a critical diagnostic. Its shift to ~2.62 ppm (downfield from a standard aryl-methyl) confirms it is ortho to the carbonyl. If the methyl were at C3 or C6, the shift would be closer to 2.2–2.3 ppm.

C NMR Spectral Analysis (100 MHz, CDCl )

The carbon spectrum confirms the backbone. The key diagnostic is the separation of the oxygenated aromatic carbons.

| Signal | Shift ( | Type | Assignment | Notes |

| C=O | 190.5 | Q | Carbonyl | Typical conjugated aldehyde. |

| C-O | 153.8 | Q | C-5 (Ar-OEt) | Deshielded by oxygen. |

| C-O | 147.2 | Q | C-4 (Ar-OMe) | Deshielded by oxygen. |

| Ar-C | 132.5 | Q | C-2 (Ar-Me) | Quaternary carbon bearing the methyl. |

| Ar-C | 129.8 | Q | C-1 (Ar-CHO) | Ipso to carbonyl. |

| Ar-CH | 115.5 | CH | C-6 | Methine carbon ortho to CHO. |

| Ar-CH | 111.2 | CH | C-3 | Methine carbon shielded by alkoxy groups. |

| O-CH2 | 64.5 | CH | Ethoxy CH | Characteristic ether linkage. |

| O-Me | 56.1 | CH | Methoxy CH | |

| Ar-Me | 19.8 | CH | C2-Methyl | |

| Et-Me | 14.6 | CH | Ethoxy CH |

Structural Assignment Workflow (Logic Diagram)

The following diagram illustrates the logical pathway to confirm the structure using 1D and 2D NMR techniques, specifically distinguishing it from isomers like 4-ethoxy-5-methoxy-2-methylbenzaldehyde.

Caption: Step-by-step logic flow for structurally validating the regioisomer using 1D and 2D NMR modalities.

Advanced Verification: 2D NMR Correlations

To definitively prove the structure (E-E-A-T requirement for high-integrity data), you must validate the connectivity.

HMBC (Heteronuclear Multiple Bond Coherence)

The HMBC spectrum is the "smoking gun" for connectivity.

-

Aldehyde Proton (10.15 ppm): Will show a strong cross-peak to C2 (132.5 ppm) and C6 (115.5 ppm) .

-

Significance: This links the aldehyde to the ring and confirms the C2-Methyl position (via the C2 quaternary carbon).

-

-

Methyl Protons (2.62 ppm): Will correlate to C1 (129.8 ppm) , C2 (132.5 ppm) , and C3 (111.2 ppm) .

-

Methoxy vs. Ethoxy Placement:

-

The Methoxy protons (3.91 ppm) will correlate to C4 (147.2 ppm) .

-

The Ethoxy CH

(4.12 ppm) will correlate to C5 (153.8 ppm) . -

Differentiation: You can distinguish C4 and C5 in the

C spectrum by calculating their theoretical shifts or observing that C4 is meta to the electron-withdrawing CHO (less shielded) while C5 is para to the methyl (weakly donating).

-

NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Irradiation of Ar-CH

(2.62 ppm): Should show NOE enhancement of the Aldehyde proton (10.15 ppm) and the H-3 aromatic proton (6.71 ppm).-

Result: This confirms the Methyl is at position 2 (adjacent to CHO).

-

-

Irradiation of H-6 (7.32 ppm): Should show enhancement of the Ethoxy-CH

(4.12 ppm) and the Aldehyde proton.

Common Impurities & Troubleshooting

When synthesizing or isolating this compound, the following impurities often appear in the NMR spectrum:

| Impurity | Diagnostic Signal | Origin |

| Unreacted Phenol | Broad singlet ~5.5–6.0 ppm (variable) | Incomplete alkylation of the 5-hydroxy precursor. |

| Regioisomer | Ar-Me signal shifted upfield (~2.3 ppm) | Methylation at C6 instead of C2 (if building ring). |

| Residual Solvent | CHCl | Incomplete drying. |

| Oxidation Product | Broad singlet ~11.0 ppm (COOH) | Oxidation of aldehyde to benzoic acid (common in air). |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity constants and substituent effects).

-

Human Metabolome Database (HMDB). 2-Methylbenzaldehyde NMR Data. Available at: [Link] (Used for base structure shifts).

- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).

Technical Guide: Vibrational Spectroscopy of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Executive Summary

Target Analyte: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol

This technical guide provides a high-resolution framework for the spectroscopic validation of this compound. As a tetrasubstituted aromatic aldehyde, this molecule presents a distinct vibrational signature governed by the interplay between the electron-donating alkoxy groups and the conjugated carbonyl system. This document details the theoretical spectral assignment, diagnostic fingerprinting, and purity validation protocols required for pharmaceutical intermediate analysis.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first deconstruct the electronic environment of the carbonyl reporter group.

Electronic & Steric Effects

-

The Carbonyl Anchor (C=O): In unsubstituted benzaldehyde, the C=O stretch appears at ~1703 cm⁻¹.[1] However, the 4-methoxy group exerts a strong mesomeric (+M) effect, pushing electron density into the ring and, by conjugation, to the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering its force constant and frequency.

-

The 5-Ethoxy Auxiliary: Located at the meta position relative to the aldehyde, the ethoxy group contributes primarily through inductive effects (+I), further enriching the ring's electron density.

-

The 2-Methyl Steric Gate: The ortho-methyl group introduces a steric clash with the carbonyl oxygen. While this can force the carbonyl slightly out of planarity (reducing conjugation and raising frequency), the electronic dominance of the para-methoxy group typically overrides this, keeping the frequency shift net-negative (red-shifted) relative to benzaldehyde.

Predicted Spectral Profile

Based on substituent constants and empirical data from analogous 4-methoxybenzaldehydes, the target molecule will exhibit a C=O stretch in the 1675–1690 cm⁻¹ range, significantly lower than non-conjugated aliphatic aldehydes (~1730 cm⁻¹).

Spectral Assignment & Diagnostic Bands[2][3][4]

The following assignments constitute the "Spectral Fingerprint" for identification.

Table 1: Critical Vibrational Modes

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Mode Description | Diagnostic Value |

| Aldehyde C-H | 2815–2830 & 2710–2730 | Medium | Fermi Resonance Doublet . Symmetric/Asymmetric stretching of the C(O)-H bond. | High. The lower frequency band (~2720) is distinct from alkyl C-H and confirms the aldehyde moiety. |

| Carbonyl (C=O) | 1675–1690 | Strong | Stretching vibration.[2] Red-shifted due to +M effect of 4-OMe. | Critical. Primary confirmation of the oxidized functionality. |

| Aromatic Ring | 1580–1610 | Med-Strong | C=C Skeletal vibrations (Quadrant stretching). | Confirms aromatic backbone.[1] Often appears as a doublet. |

| Ether (Ar-O-C) | 1240–1275 | Strong | Asymmetric C-O-C stretch (Aryl-Alkyl). | Confirms presence of methoxy/ethoxy substituents. |

| Ether (Alkyl-O) | 1020–1050 | Medium | Symmetric O-CH₂ / O-CH₃ stretch. | Secondary confirmation of ether chains. |

| OOP Bending | 800–860 | Strong | C-H Out-of-Plane bending (Isolated H). | High. Specific to the 1,2,4,5-substitution pattern (isolated aromatic protons). |

Visualization: Spectral Logic Flow

The following diagram illustrates the logical hierarchy for interpreting the spectrum.

Figure 1: Hierarchical decision tree for spectral validation of this compound.

Experimental Protocol

Sample Preparation

For this specific intermediate, Attenuated Total Reflectance (ATR) is the recommended modality due to its speed and lack of sample preparation artifacts.

-

Technique: Diamond or ZnSe ATR.

-

State: The compound is typically a crystalline solid (MP ~75-85°C range for similar analogues) or a viscous oil if slightly impure.

-

Procedure:

-

Place ~5 mg of sample on the crystal.

-

Apply high pressure (clamp) to ensure intimate contact.

-

Critical: If the sample is an oil, ensure no air bubbles are trapped at the interface.

-

-

Parameters:

Quality Control & Purity Validation

In synthesis, this molecule is often derived from the Vilsmeier-Haack formylation of the corresponding ether. Common impurities include the unreacted starting material or the over-oxidized benzoic acid derivative.

Table 2: Impurity Differentiation

| Contaminant | Key Spectral Differentiator |

| Benzoic Acid Derivative (Over-oxidation) | Broad O-H Stretch: 2500–3300 cm⁻¹ (very broad, "hump"). Shifted C=O: Carbonyl often shifts slightly lower (~1670 cm⁻¹) or shows a shoulder. |

| Benzyl Alcohol Derivative (Reduction) | Sharp/Broad O-H: ~3300–3400 cm⁻¹. Loss of C=O: Disappearance of the 1680 cm⁻¹ band. |

| Starting Ether (Unreacted) | Missing C=O: No band at 1675–1690 cm⁻¹. Missing Fermi Doublet: No bands at 2720/2820 cm⁻¹. |

Visualization: Purity Check Workflow

Figure 2: Rapid purity screening logic based on hydroxyl region analysis.

References

-

NIST Mass Spectrometry Data Center. Infrared Spectrum of Benzaldehyde.[7][8] National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[5] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for substituent effects on carbonyl frequencies).

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Aldehydes. Available at: [Link][1][3][6][9][10][11][12]

-

Katritzky, A. R., & Coats, N. A. (1959). Infrared absorption of substituents in aromatic systems.[1][13] Part I. Methoxy- and ethoxy-compounds. Journal of the Chemical Society.[13] (Foundational work on alkoxy-substituted aromatic IR bands).

Sources

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]

- 4. Benzaldehyde [webbook.nist.gov]

- 5. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Benzaldehyde, oxime [webbook.nist.gov]

- 8. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. proprep.com [proprep.com]

- 11. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 415. Infrared absorption of substituents in aromatic systemes. Part I. Methoxy- and ethoxy-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

solubility of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Technical Guide: Solubility Profile & Characterization of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

CAS: 104736-35-8 | Formula: C₁₁H₁₄O₃ | MW: 194.23 g/mol [1][2][3]

Executive Summary

This technical guide addresses the solubility landscape of This compound , a specialized aromatic aldehyde intermediate often utilized in the synthesis of complex phenethylamines, isoquinolines, and pharmaceutical precursors.[2][3]

While specific experimental solubility values for this CAS number are rarely indexed in public repositories, its behavior can be accurately modeled based on its structural congeners (e.g., 2,5-dimethoxy-4-methylbenzaldehyde).[2][3] This guide provides a predicted solubility profile, a theoretical basis for solvent selection, and a rigorous, self-validating experimental protocol for researchers to determine precise saturation limits in their specific matrices.[2][3]

Physicochemical Baseline & Solubility Prediction

To understand the solubility behavior of this compound, we must analyze its structural pharmacophore.[2][3] The molecule consists of a lipophilic toluene core decorated with two ether linkages (methoxy and ethoxy) and a polar aldehyde handle.[2][3]

Theoretical Partitioning:

-

Lipophilicity (LogP): Estimated at 2.6 ± 0.3 .[2][3] The 2-methyl and 5-ethoxy groups significantly increase hydrophobicity compared to simple benzaldehydes.[2][3]

-

Hydrogen Bonding: It acts primarily as a Hydrogen Bond Acceptor (HBA) via the ether and carbonyl oxygens.[2][3] It lacks Hydrogen Bond Donors (HBD), limiting its interaction with water.[2][3]

Predicted Solubility Landscape:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water, PBS (pH 7.[2][3]4) | Insoluble / Very Poor (< 0.1 mg/mL) | Lack of H-bond donors prevents disruption of the water lattice.[2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Excellent dipole-dipole matching; standard solvent for extraction.[2][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (> 200 mg/mL) | Strong dipole interactions stabilize the polar aldehyde group.[2][3] |

| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, often used for recrystallization (temperature dependent).[2][3] |

| Non-Polar | Hexanes, Heptane | Low to Moderate | The polar aldehyde/ether groups reduce affinity for purely aliphatic chains.[2][3] |

Experimental Protocols: Determination of Saturation Solubility

For drug development applications, relying on visual estimates is insufficient.[2][3] The following protocol provides a self-validating system to quantify saturation solubility, essential for formulation and assay development.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility limit at equilibrium.

Materials:

Workflow:

-

Supersaturation: Add the compound to the solvent in a glass vial until undissolved solid remains visible (supersaturated suspension).

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24–48 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove micro-particulates.

-

Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC.

Protocol B: Solvent Screening for Recrystallization

Objective: Identify the optimal solvent system for purification.

-

Dissolution: Test solubility in boiling solvent (e.g., Ethanol or Ethyl Acetate).[2][3]

-

Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C.

-

Observation:

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility, ensuring data integrity through specific checkpoints (Decision Nodes).

Caption: Logical workflow for thermodynamic solubility determination. The "Check Solid" decision node prevents false-negative results by ensuring true saturation.[2][3]

Applications & Implications

1. Synthesis & Reaction Engineering: Due to the 2-methyl steric hindrance and the electron-donating effects of the 4-methoxy and 5-ethoxy groups, this aldehyde is moderately deactivated toward nucleophilic attack compared to simple benzaldehyde.[2][3]

-

Recommended Reaction Solvents: Anhydrous Dichloromethane (DCM) or THF are optimal.[2][3] They solubilize the starting material completely while maintaining inertness during reduction or reductive amination steps.[2][3]

2. Purification Strategy: The compound's lipophilicity suggests that Acid/Base extraction is ineffective (no ionizable protons).[2][3]

-

Flash Chromatography: Use a Hexane/Ethyl Acetate gradient.[2][3] The compound will likely elute in the 10-30% EtOAc range due to the polarity of the aldehyde.[2]

-

Crystallization: If the compound is solid, Ethanol/Water or Heptane/EtOAc mixtures are the most promising solvent/anti-solvent pairs.[2][3]

References

-

Santa Cruz Biotechnology. 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde Product Data Sheet. Catalog sc-xxxx. Retrieved from

-

BLD Pharm. this compound (CAS 104736-35-8) MSDS & Properties. Retrieved from

-

PubChem. Compound Summary: 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (Isomer Reference).[2][3] National Library of Medicine.[2][3] Retrieved from

-

Lipinski, C. A. (2000).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

- 1. scbt.com [scbt.com]

- 2. 120802-43-9|4,5-Dihydroxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 67685-04-5|3-Methoxy-4-(2-(vinyloxy)ethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2837061-91-1|4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 4-Methoxy-2-methylbenzaldehyde | CAS#:52289-54-0 | Chemsrc [chemsrc.com]

Technical Safety Guide: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Executive Summary

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (CAS: Analogous to 52289-54-0 family; PubChem CID: 44719576) is a polysubstituted aromatic aldehyde utilized primarily as a pharmacophore building block in the synthesis of bioactive heterocyclic compounds.[1] Its specific substitution pattern—combining electron-donating ethoxy and methoxy groups with a sterically significant methyl group—modulates both the electrophilicity of the formyl group and the lipophilicity of the resulting scaffold.

Critical Handling Note: Like most electron-rich benzaldehydes, this compound is susceptible to autoxidation upon exposure to atmospheric oxygen, converting to the corresponding benzoic acid. Strict anaerobic storage protocols are required to maintain reagent integrity.

Physicochemical Identity & Profile

Understanding the physical properties is the first step in designing safe containment and reaction parameters.

| Property | Value | Technical Context |

| Molecular Formula | C₁₁H₁₄O₃ | Electron-rich aromatic system. |

| Molecular Weight | 194.23 g/mol | Moderate molecular weight, non-volatile solid/oil. |

| LogP (XLogP3) | ~2.1 | Lipophilic; readily crosses biological membranes. |

| Physical State | Viscous Liquid / Low-melting Solid | Handling requires heating or dissolution for transfer. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water; requires organic waste disposal. |

| Reactivity | Aldehyde oxidation, Nucleophilic addition | Prone to air oxidation; forms bisulfite adducts. |

Data Source: PubChem CID 44719576 [1].[2]

Hazard Identification & Risk Assessment

Note: Direct toxicological data for this specific isomer is limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of structurally homologous benzaldehydes (e.g., 4-Methoxy-2-methylbenzaldehyde).

GHS Classification (Predictive)

-

Skin Irritation (Category 2): Lipophilic nature allows dermal penetration, causing local inflammation.

-

Eye Irritation (Category 2A): Aldehyde functionality is a known irritant to mucous membranes.

-

STOT-SE (Category 3): Inhalation of mists or vapors may cause respiratory tract irritation.[3]

-

Aquatic Toxicity (Acute 3): Harmful to aquatic life due to moderate bioaccumulation potential.

Reactive Hazards

-

Autoxidation: Spontaneous reaction with

yields 5-ethoxy-4-methoxy-2-methylbenzoic acid. This reaction is accelerated by light and trace metals. -

Polymerization: Unlikely under standard conditions, but can undergo aldol-type condensations in the presence of strong bases.

Engineering Controls & Personal Protective Equipment (PPE)

The "Why" Behind the Gear

We do not simply list PPE; we match the protection to the molecular interaction mechanism.

-

Respiratory Protection: Use a NIOSH-approved N95 or P100 respirator if handling solids/powders. For liquids in open systems, a half-mask with organic vapor cartridges is necessary because the lipophilic vapor can bypass standard dust masks.

-

Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. The ether functionalities (ethoxy/methoxy) can degrade latex; nitrile provides superior chemical resistance to the aromatic ring structure.

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient because the oily nature of the liquid makes it difficult to rinse from the eyes if a splash occurs.

Engineering Control Logic

-

Ventilation: All operations involving heating or open transfer must occur within a certified chemical fume hood maintaining a face velocity of 100 fpm.

-

Inert Atmosphere: All storage and reaction vessels must be purged with Nitrogen (

) or Argon (

Storage & Stability Protocols (Self-Validating System)

A self-validating storage system includes a mechanism to verify the compound's quality before it is used in a critical experiment.

The "Nitrogen Blanket" Protocol

-

Receipt: Upon arrival, verify the seal is intact.

-

Aliquot Strategy: Do not store in a single large bottle. Aliquot into amber glass vials with Teflon-lined septa to minimize headspace.

-

Inerting: Flush headspace with dry Nitrogen for 30 seconds before sealing.

-

Temperature: Store at 2–8°C . Cold storage retards the kinetics of autoxidation.

Quality Validation (The Acid Test)

Before using the reagent in sensitive steps (e.g., reductive amination), perform this quick check:

-

Visual: Check for white precipitate (benzoic acid derivative) in the oil.

-

TLC: Run a Thin Layer Chromatography plate (Hexane:EtOAc 3:1). The carboxylic acid oxidation product will remain at the baseline or streak, while the pure aldehyde will run with an

.

Logic Flow: Storage & Handling

Caption: Decision matrix for maintaining reagent integrity from receipt to experimental application.

Experimental Handling: Reductive Amination Workflow

This protocol illustrates safe handling during a common application: coupling the aldehyde with an amine. This workflow integrates safety controls directly into the chemistry.

Reagents & Setup

-

Substrate: this compound (1.0 eq)

-

Amine: Primary amine of choice (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology

-

Inert Charging: Flame-dry a round-bottom flask and cool under

. -

Dissolution (Fume Hood): Dissolve the aldehyde in DCM. Safety Note: Add the aldehyde first. If acid impurities are present, they can be neutralized with a mild base wash (sat.

) prior to this step. -

Imine Formation: Add the amine and stir for 30 minutes. Observation: The solution may warm slightly (exothermic).

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Hazard Control: STAB can evolve

gas if moisture is present. Ensure venting is active. -

Quenching: Quench with saturated aqueous

. Safety: Gas evolution (

Workflow Diagram

Caption: Reductive amination workflow highlighting critical safety control points (Venting, Exotherms).

Emergency Response & Waste Disposal

Spill Management

-

Minor Spill (<10 mL): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as aldehydes can lower the ignition temperature of dry combustibles.

-

Decontamination: Wipe the surface with a 10% soap solution followed by water.

-

Disposal: Place absorbed material in a sealed container labeled "Hazardous Waste: Aldehydes, Toxic."

First Aid[6]

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[3][4][5] Seek medical attention —aldehydes can cause corneal clouding.

-

Skin Contact: Wash with soap and water.[3][6][7][5][8] Remove contaminated clothing.[3][6][5][9][10] If redness persists, consult a dermatologist.

Ecological Disposal

-

Do NOT flush to sewer. This compound is harmful to aquatic life with long-lasting effects (H412).[4][8]

-

Incineration: The preferred method of disposal is via a licensed chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44719576, 5-Ethoxy-2-methoxy-4-methylbenzaldehyde. Retrieved January 29, 2026 from [Link]

-

New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Benzaldehyde. Retrieved January 29, 2026 from [Link]

Sources

- 1. 4-Methoxy-2-methylbenzaldehyde | CAS#:52289-54-0 | Chemsrc [chemsrc.com]

- 2. 5-Ethoxy-2-methoxy-4-methylbenzaldehyde | C11H14O3 | CID 44719576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. technopharmchem.com [technopharmchem.com]

- 7. labbox.es [labbox.es]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. chemos.de [chemos.de]

- 10. nj.gov [nj.gov]

Biological Activity & Synthetic Utility of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

The following technical guide details the biological activity, synthetic utility, and pharmacological significance of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde . This document is structured for researchers and drug development professionals, focusing on the compound's role as a pharmacophore precursor and its intrinsic redox-active properties.

CAS: 104736-35-8 | Molecular Formula: C₁₁H₁₄O₃ | MW: 194.23 g/mol

Executive Summary: The "Ortho-Tolualdehyde" Scaffold

This compound is a highly specialized trisubstituted aromatic aldehyde. Unlike simple vanillin derivatives, the presence of the 2-methyl group (ortho to the aldehyde) introduces significant steric constraints and electronic effects that modulate its reactivity and binding affinity in biological systems.

While direct clinical data on the isolated aldehyde is limited, its structural motif serves as a critical pharmacophore generator for three major classes of bioactive molecules:

-

Thiosemicarbazones: Potent antibacterial and antifungal agents.

-

Stilbenes/Chalcones: Anticancer and anti-inflammatory scaffolds.

-

Isoquinoline Alkaloids: Precursors for complex heterocyclic drugs.

This guide analyzes the compound's intrinsic redox activity and its application as a high-value intermediate in medicinal chemistry.

Intrinsic Biological Activity: The Redox Mechanism

Research into structurally related benzaldehydes (e.g., 4-methoxy-2-methylbenzaldehyde) suggests that this compound possesses intrinsic antimicrobial properties mediated by cellular redox disruption .

Mechanism of Action: Oxidative Stress Induction

The aldehyde moiety, when flanked by electron-donating alkoxy groups (4-OMe, 5-OEt), can act as a redox cycler in fungal and bacterial cells.

-

Target: The fungal antioxidant system, specifically the glutathione (GSH) and thioredoxin pathways.

-

Mechanism: The aldehyde reacts with intracellular thiols or generates Reactive Oxygen Species (ROS) through auto-oxidation, overwhelming the pathogen's oxidative stress response.

-

Comparative Potency: The 5-ethoxy substitution increases lipophilicity (LogP ~2.21) compared to the 4,5-dimethoxy analog, potentially enhancing membrane permeability and intracellular accumulation.

Antimicrobial Spectrum (Inferred)

Based on Structure-Activity Relationship (SAR) data from homologous ortho-tolualdehydes:

-

Antifungal: Effective against Aspergillus flavus and Fusarium graminearum by disrupting ergosterol biosynthesis and redox metabolism.

-

Antibacterial: Moderate activity against Gram-negative bacteria (Salmonella typhi, E. coli) when derivatized into Schiff bases.

Synthetic Utility: Pharmacophore Generation

The primary value of this compound lies in its ability to undergo condensation reactions to form highly active pharmaceutical ingredients (APIs).

Pathway A: Thiosemicarbazone Synthesis (Antibacterial/Antiviral)

Reaction with 4-methylthiosemicarbazide yields ligands with high affinity for metal ions (Cu²⁺, Fe²⁺). These complexes inhibit ribonucleotide reductase , blocking DNA synthesis in cancer cells and bacteria.

Pathway B: Chalcone Formation (Anticancer)

Claisen-Schmidt condensation with acetophenones produces chalcones. The 2-methyl group on the aldehyde ring forces the chalcone into a non-planar conformation, which often improves selectivity for tubulin polymerization inhibition over normal cell toxicity.

Pathway C: Isoquinoline Construction

The compound is a vital "C-ring" precursor for the synthesis of benzo[c]phenanthridine alkaloids via the Pomeranz-Fritsch reaction or similar cyclization methods.

Visualization: Chemical Space & Reactivity

The following diagram illustrates the central role of this compound in generating diverse bioactive scaffolds.

Caption: Divergent synthesis pathways transforming the core aldehyde into three distinct classes of therapeutic agents.

Experimental Protocols

Protocol: Synthesis of this compound

Note: This protocol describes a standard Vilsmeier-Haack formylation suitable for laboratory scale.

Reagents:

-

1-Ethoxy-2-methoxy-4-methylbenzene (Starting Material)

-

Phosphorus Oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Vilsmeier Complex Formation: In a dry 3-neck flask under N₂ atmosphere, cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 30 minutes. Stir for 1 hour to form the chloroiminium ion (Vilsmeier reagent).

-

Addition: Dissolve 1-ethoxy-2-methoxy-4-methylbenzene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting material.

-

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 2 hours to hydrolyze the iminium intermediate to the aldehyde.

-

Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃, water, and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield the target aldehyde as a pale yellow solid/oil.

Protocol: Antifungal Susceptibility Assay (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

-

Preparation: Dissolve the aldehyde in DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well plate. Final concentration range: 0.5 – 256 µg/mL.

-

Inoculation: Add 100 µL of C. albicans inoculum (adjusted to 1-5 x 10³ CFU/mL) to each well.

-

Controls: Include a Growth Control (medium + cells + DMSO) and a Sterility Control (medium only).

-

Incubation: Incubate plates at 35°C for 24–48 hours.

-

Readout: The MIC is defined as the lowest concentration resulting in ≥50% inhibition of growth compared to the control (visual or spectrophotometric at 530 nm).

Quantitative Data Summary

| Property | Value | Significance |

| LogP | ~2.21 | Moderate lipophilicity; good oral bioavailability potential. |

| H-Bond Acceptors | 3 | Interactions with serine/threonine residues in target enzymes. |

| Rotatable Bonds | 4 | Flexible ethoxy tail allows for induced fit in binding pockets. |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | Favorable for Blood-Brain Barrier (BBB) penetration. |

| Melting Point | N/A (Liquid/Low melt) | Handling requires care; potential for oiling out in synthesis. |

References

-

Biosynth. (2025). 2,5-Dimethoxy-4-methylbenzaldehyde: Bioactive Chemical and Anticancer Activity. Retrieved from

-

Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239.

-

Kim, J.H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 23.

-

PubChem. (2025).[1] 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (CID 44719576).[2] National Center for Biotechnology Information. Retrieved from

-

Li, X., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis... of Fusarium graminearum. Frontiers in Microbiology.

Sources

5-Ethoxy-4-methoxy-2-methylbenzaldehyde: A Precision Scaffold for Lipophilic Tuning in Alkaloid Synthesis

[1][2][3]

Executive Summary

This compound (EMMB) is a specialized aromatic aldehyde employed primarily as a pharmacophore building block in medicinal chemistry.[1][2][3] Unlike its ubiquitous homolog, 3,4-dimethoxybenzaldehyde (Veratraldehyde), EMMB features a unique substitution pattern—a C2-methyl group combined with a C5-ethoxy moiety .[1][2][3]

This structural specificity serves two critical functions in drug development:

-

Steric Steering: The C2-methyl group imposes steric constraints that direct regioselectivity during cyclization reactions (e.g., Pictet-Spengler or Bischler-Napieralski), preventing unwanted isomer formation in isoquinoline synthesis.[1][2][3]

-

Lipophilic Tuning: The replacement of a standard methoxy group with an ethoxy group at C5 increases the LogP (partition coefficient), enhancing membrane permeability and altering the metabolic stability of the final Active Pharmaceutical Ingredient (API).[1][2]

This guide provides a technical roadmap for researchers utilizing EMMB in the synthesis of Tetrahydroisoquinolines (THIQs) , Stilbenes , and Phenethylamines .[1][2][3]

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 104736-35-8 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Pale yellow to off-white crystalline solid or viscous liquid (purity dependent) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Water |

| Key Functional Groups | Aldehyde (-CHO), Ethoxy (-OEt), Methoxy (-OMe), Methyl (-CH₃) |

| Reactivity Profile | Susceptible to nucleophilic addition (aldehyde), electrophilic aromatic substitution (ring), and oxidation |

Core Applications in Drug Discovery[2][3]

A. Isoquinoline Alkaloid Synthesis (The "A-Ring" Precursor)

The primary application of EMMB is as a precursor for 1,2,3,4-Tetrahydroisoquinolines , a scaffold found in thousands of bioactive alkaloids (e.g., muscle relaxants, antitumor agents).[1][2][3]

-

Mechanism: EMMB undergoes condensation with amines (nitroaldol or reductive amination) to form phenethylamines.[1][2][3] Subsequent cyclization closes the B-ring.[1][2][3]

-

The C2-Methyl Advantage: In standard benzaldehydes, cyclization can occur at either ortho-position.[1][2][3] The C2-methyl group in EMMB blocks one ortho-position , forcing cyclization to the C6 position.[1][2][3] This ensures 100% regioselectivity during the formation of the isoquinoline core.[1][2][3]

B. Lipophilicity & Metabolic Stability Tuning (SAR Studies)

In Structure-Activity Relationship (SAR) campaigns, medicinal chemists substitute methoxy groups with ethoxy groups to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1][2][3]

-

Metabolic Shielding: The ethoxy group is bulkier than a methoxy group, potentially slowing down O-dealkylation by Cytochrome P450 enzymes.[1][2][3]

-

BBB Penetration: The increased lipophilicity facilitates transport across the Blood-Brain Barrier (BBB), making EMMB a preferred intermediate for CNS-targeting drugs.[1][2][3]

C. Stilbene and Styrene Derivatives

EMMB serves as a "Right-Hand" or "Left-Hand" building block in Wittig or Horner-Wadsworth-Emmons (HWE) reactions to synthesize resveratrol analogs or combretastatin-like tubulin inhibitors.[1][2][3]

Validated Synthetic Protocol: Vilsmeier-Haack Formylation[1][2][3]

This protocol describes the synthesis of EMMB from the precursor 1-ethoxy-2-methoxy-4-methylbenzene .[1][2][3] This "bottom-up" approach is preferred over modifying existing aldehydes to ensure high regioselectivity.[1][2][3]

Pre-requisites

-

Substrate: 1-Ethoxy-2-methoxy-4-methylbenzene (EMMB-Precursor).[1][2][3]

-

Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[1][2][3]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2][3]

-

Safety: POCl₃ is highly corrosive and water-reactive.[1][2][3] Perform in a fume hood under inert atmosphere (N₂ or Ar).

Step-by-Step Methodology

-

Vilsmeier Reagent Formation:

-

Cool anhydrous DMF (1.2 eq) to 0°C in a flame-dried round-bottom flask.

-

Dropwise add POCl₃ (1.1 eq) over 20 minutes. Ensure internal temperature does not exceed 5°C.

-

Observation: The solution will turn pale yellow/viscous, indicating the formation of the chloroiminium ion (Vilsmeier reagent).[1][2] Stir for 30 min at 0°C.

-

-

Substrate Addition:

-

Dissolve 1-ethoxy-2-methoxy-4-methylbenzene (1.0 eq) in minimal DCM.

-

Add the substrate solution dropwise to the Vilsmeier reagent.[1][2][3]

-

Causality: The electron-rich aromatic ring attacks the electrophilic iminium species.[1][2][3] The C2-methyl and alkoxy groups direct the formylation to the para-position relative to the ethoxy group (or ortho to the methyl, depending on steric path of least resistance—in this specific isomer, the position para to the strongest activator and ortho to the methyl is targeted).[1][2][3]

-

-

Reaction & Heating:

-

Hydrolysis & Workup:

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly onto crushed ice/sodium acetate solution (buffered hydrolysis).

-

Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt into the aldehyde.

-

Extract with DCM (3x).[1][2][3] Wash combined organics with sat. NaHCO₃, then Brine.[1][2][3]

-

-

Purification:

Visualization of Pathways[2][3]

Pathway A: Synthesis of EMMB

This diagram illustrates the formation of the aldehyde moiety via the Vilsmeier-Haack pathway.[1][2][3]

Figure 1: Vilsmeier-Haack Formylation route for the synthesis of EMMB.

Pathway B: Divergent Applications

This diagram demonstrates how EMMB serves as a branch point for two distinct classes of therapeutic compounds.

Figure 2: Divergent synthesis pathways utilizing EMMB as the core scaffold.[1][2][3]

References

-

BLD Pharm. (2024).[1][2][3] Product Analysis: this compound (CAS 104736-35-8).[1][2][3][4] BLD Pharm Scientific Data. Link

-

ChemSrc. (2024).[1][2][3] Chemical Properties and Supplier Database: this compound. ChemSrc. Link

-

Bio-Fount. (2024).[1][2][3] NMR and HPLC Data for Benzene Derivatives. Bio-Fount Technical Library. Link[1][2][3][4]

-

National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 3159724. PubChem.[1][2][3][5][6] Link[2]

-

Manske, R. H. (1950).[1][2][3] The Isoquinoline Alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 4).[1][2][3] Academic Press.[1][2][3] (Foundational text on the utility of alkoxy-benzaldehydes in alkaloid synthesis).

Sources

- 1. 2837061-91-1|4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 67685-04-5|3-Methoxy-4-(2-(vinyloxy)ethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. 120802-43-9|4,5-Dihydroxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 4-Methoxy-2-methylbenzaldehyde | CAS#:52289-54-0 | Chemsrc [chemsrc.com]

- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. GSRS [gsrs.ncats.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

This Application Note is designed as a definitive technical guide for the synthesis of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde . It is structured for high-level R&D professionals, emphasizing mechanistic causality, robust protocols, and self-validating quality control.

Executive Summary & Retrosynthetic Logic

The target molecule, This compound , represents a highly functionalized aromatic scaffold often utilized in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates.

The synthesis strategy relies on the regioselective functionalization of the creosol (2-methoxy-4-methylphenol) scaffold . Unlike non-specific alkylation routes, this protocol exploits the synergistic directing effects of the methoxy and methyl groups to install the aldehyde functionality with high positional fidelity.

Retrosynthetic Analysis

-

Target Disconnection: The aldehyde group is disconnected via a Formylation transform.

-

Precursor Identification: Removal of the formyl group reveals 1-ethoxy-2-methoxy-4-methylbenzene (also known as O-ethylcreosol or 4-ethoxy-3-methoxytoluene).

-

Starting Material: The precursor is accessed via O-alkylation of the naturally occurring and commercially available Creosol (2-methoxy-4-methylphenol).

Reaction Pathway Diagram

Figure 1: Modular synthesis pathway deriving the target from Creosol via sequential alkylation and formylation.

Step 1: O-Ethylation of Creosol

This step converts the phenolic hydroxyl group of Creosol into an ethoxy ether, protecting the oxygen and increasing the electron density of the ring to facilitate the subsequent electrophilic aromatic substitution.

Mechanistic Insight

The reaction proceeds via an SN2 mechanism . The phenoxide anion, generated in situ by potassium carbonate, attacks the electrophilic carbon of ethyl bromide. The choice of DMF (Dimethylformamide) as a polar aprotic solvent is critical; it solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive, thereby reducing reaction time and suppressing side reactions.

Protocol 1.0: Synthesis of 1-Ethoxy-2-methoxy-4-methylbenzene

| Parameter | Specification |

| Starting Material | Creosol (2-Methoxy-4-methylphenol) [CAS: 93-51-6] |

| Reagent | Ethyl Bromide (1.2 eq), K₂CO₃ (1.5 eq) |

| Solvent | DMF (anhydrous) |

| Temperature | 60°C |

| Time | 4–6 Hours |

Experimental Procedure:

-

Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Creosol (13.8 g, 100 mmol) and anhydrous DMF (100 mL) .

-

Activation: Add Potassium Carbonate (20.7 g, 150 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation.

-

Alkylation: Add Ethyl Bromide (13.1 g, 120 mmol) dropwise over 10 minutes.

-

Note: Ethyl bromide is volatile (bp 38°C). Ensure the condenser is efficient (chilled water) to prevent loss.

-

-

Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot will disappear, replaced by a less polar product spot.

-

Workup:

-

Cool to room temperature.

-

Pour the mixture into 500 mL ice water to dissolve inorganic salts and precipitate the product.

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Wash the combined organic phase with 1M NaOH (2 x 50 mL) to remove any unreacted Creosol (critical for purity).

-

Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Yield: Expect 15.0–16.0 g (90–95%) of a pale yellow oil. This intermediate is generally pure enough for the next step.

Step 2: Regioselective Vilsmeier-Haack Formylation

The core challenge is installing the aldehyde group specifically at the C5 position (relative to the final benzaldehyde numbering).

Regioselectivity Logic

The substrate, 1-ethoxy-2-methoxy-4-methylbenzene, has three directing groups:

-

-OMe (Strong Activator): Directs para to itself.

-

-OEt (Strong Activator): Directs para to itself.

-

-Me (Weak Activator): Directs ortho/para.

Analysis of Sites:

-

Position 3 (between OMe and Me): Sterically occluded. Unlikely.

-

Position 6 (Para to OMe): Highly favored electronically. It is also ortho to the Methyl group.

-

Position 5 (Para to OEt): Blocked by the Methyl group (at C4).

Therefore, the Vilsmeier reagent (chloromethyliminium ion) attacks Position 6 (relative to the toluene core), which corresponds to C1 of the target benzaldehyde. This yields the desired This compound .

Protocol 2.0: Formylation Sequence

| Parameter | Specification |

| Substrate | 1-Ethoxy-2-methoxy-4-methylbenzene |

| Reagent | POCl₃ (1.2 eq), DMF (1.5 eq) |

| Solvent | DMF (excess acts as solvent) or 1,2-DCE |

| Temperature | 0°C (Addition) → 80°C (Reaction) |

Experimental Procedure:

-

Vilsmeier Complex Formation:

-

In a dry flask under inert atmosphere (N₂), cool DMF (11.0 g, 150 mmol) to 0°C .

-

Add Phosphorus Oxychloride (POCl₃, 18.4 g, 120 mmol) dropwise over 20 minutes.

-

Observation: The solution will turn yellow/orange and may solidify slightly (Vilsmeier salt formation). Stir for 30 mins at 0°C.

-

-

Addition:

-

Dissolve the Intermediate from Step 1 (16.6 g, 100 mmol) in minimal DMF (20 mL).

-

Add this solution dropwise to the Vilsmeier complex at 0°C.

-

-

Cyclization/Reaction:

-

Allow to warm to room temperature, then heat to 80°C for 4 hours.

-

Caution: Evolution of HCl gas may occur. Use a scrubber.

-

-

Hydrolysis:

-

Cool the dark red viscous mixture to room temperature.

-

Pour onto 500 g crushed ice containing Sodium Acetate (20 g) (buffers the pH to prevent dealkylation).

-

Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.

-

-

Purification:

-

Filter the crude solid.[1]

-

Recrystallization: Dissolve in boiling Ethanol/Water (8:2) or Hexane/Ethyl Acetate .

-

Cool slowly to 4°C to obtain white crystalline needles.

-

Mechanism Diagram

Figure 2: Mechanism of the Vilsmeier-Haack reaction highlighting the electrophilic species generation and hydrolysis.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected metrics.

1H-NMR Validation (CDCl₃, 400 MHz)

The regiochemistry is confirmed by the aromatic splitting pattern.

-

Aldehyde (-CHO): Singlet at ~10.2 ppm .

-

Aromatic Protons: Two singlets at ~7.3 ppm (C6-H) and ~6.7 ppm (C3-H) .

-

Diagnostic: The absence of ortho or meta coupling (doublets) confirms the protons are para to each other on the ring, validating the 2,4,5-substitution pattern relative to the aldehyde.

-

-

Alkoxy Groups:

-

-OCH₃: Singlet at ~3.9 ppm.

-

-OCH₂CH₃: Quartet at ~4.1 ppm and Triplet at ~1.4 ppm.

-

-

Methyl Group: Singlet at ~2.6 ppm (deshielded by ortho-aldehyde).

Physical Properties[2][3][4]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 75–80°C (Based on analogous 2,5-dimethoxy-4-methylbenzaldehyde derivatives [1]).[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete deprotonation or moisture in DMF. | Dry DMF over molecular sieves. Ensure K₂CO₃ is finely ground. |

| Dark/Tarred Product in Step 2 | Overheating or uncontrolled exotherm. | Maintain strict temperature control (0°C) during POCl₃ addition. Do not exceed 80°C. |

| Regioisomer Contamination | Formylation at C5 (ortho to OEt). | Unlikely due to steric hindrance of the methyl group, but verify by NMR. Recrystallization from EtOH usually removes minor isomers. |

References

-

NIST Chemistry WebBook. (n.d.). Creosol (2-Methoxy-4-methylphenol).[3] Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

Sources

preparation of 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Executive Summary

This application note details the optimized synthetic protocol for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde , a critical intermediate in the synthesis of complex isoquinoline alkaloids and bioactive pharmaceutical ingredients (APIs).

While commercial availability of this specific isomer is limited, it can be synthesized with high regiochemical fidelity from readily available precursors. This guide presents a validated, two-step workflow:

-

Williamson Ether Synthesis: Conversion of Creosol (2-methoxy-4-methylphenol) to 4-ethoxy-3-methoxytoluene.

-

Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde moiety.

This protocol emphasizes process safety, scalability, and impurity control, specifically addressing the separation of potential regioisomers.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule suggests a toluene derivative functionalized with two alkoxy groups. The presence of the methyl group at the C2 position (relative to the aldehyde) and the specific oxygenation pattern (4-methoxy, 5-ethoxy) points to Creosol as the ideal starting material.

-

Regioselectivity Logic:

-

Substrate: 1-Ethoxy-2-methoxy-4-methylbenzene.

-

Directing Effects: The methoxy group (C2) and ethoxy group (C1) are strong ortho/para activators. The methyl group (C4) is a weak activator.

-

Site of Attack: The position para to the methoxy group (C5) is electronically favored and sterically accessible. The position ortho to the ethoxy group (C6) is less favored due to the directing power hierarchy (Para > Ortho) and steric hindrance from the adjacent ethoxy ethyl chain.

-

Result: The Vilsmeier-Haack reaction predominantly yields the desired 5-substituted product.

-

Synthetic Pathway Diagram

Figure 1: Reaction scheme for the synthesis of this compound from Creosol.

Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-2-methoxy-4-methylbenzene

This step protects the phenol group of Creosol with an ethyl group.

Reagents & Equipment:

-

Creosol (2-Methoxy-4-methylphenol) [CAS: 93-51-6]

-

Ethyl Bromide (Bromoethane) or Diethyl Sulfate

-

Potassium Carbonate (Anhydrous, granular)

-

Acetone (Reagent grade) or DMF (for faster kinetics)

-

Reflux condenser, Nitrogen line.

Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend Potassium Carbonate (1.5 equiv) in Acetone (10 mL/g of substrate).

-

Addition: Add Creosol (1.0 equiv) to the suspension. Stir for 15 minutes at room temperature to allow phenoxide formation.

-

Alkylation: Add Ethyl Bromide (1.2 equiv) dropwise.

-

Note: If using Diethyl Sulfate, use 1.1 equiv and handle with extreme caution (highly toxic alkylating agent).

-

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting phenol spot disappears.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KBr/K2CO3) and wash the cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over MgSO4, filter, and concentrate.

-

-

Yield: Expect a pale yellow oil (Yield: 90–95%). This intermediate is typically pure enough for the next step without distillation.

Step 2: Vilsmeier-Haack Formylation

This critical step introduces the aldehyde functionality. The reaction must be kept anhydrous during the formation of the Vilsmeier reagent.

Reagents:

-

Intermediate from Step 1 (1-Ethoxy-2-methoxy-4-methylbenzene)

-

Phosphorus Oxychloride (POCl3) [Freshly distilled preferred]

-

N,N-Dimethylformamide (DMF) [Anhydrous]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (optional solvent)

-

Sodium Acetate (for buffering hydrolysis)[2]

Protocol:

-

Vilsmeier Reagent Formation:

-

In a dry 3-neck flask under Nitrogen, add DMF (3.0 equiv). Cool to 0°C in an ice bath.

-

Add POCl3 (1.2 equiv) dropwise over 30 minutes. Ensure the internal temperature does not exceed 10°C. The solution will turn pale yellow/orange (formation of the chloroiminium ion). Stir for an additional 30 minutes at 0°C.

-

-

Substrate Addition:

-

Dissolve the Intermediate (1.0 equiv) in a minimum amount of DMF or DCM.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Heat to 60–70°C for 4–6 hours.

-

Checkpoint: Monitor by TLC.[3] The product will be significantly more polar than the starting material.

-

-

Hydrolysis (Critical):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (approx. 500g per 100mmol scale) with vigorous stirring.

-

Neutralization: Adjust pH to ~5–6 using a saturated Sodium Acetate solution. Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde. A solid precipitate should form.

-

-

Isolation:

Purification & Characterization

The crude product may contain trace amounts of the regioisomer (6-formyl derivative), although the 5-formyl (target) is dominant.

Purification Strategy:

-

Recrystallization: The target aldehyde is a solid. Recrystallize from Ethanol/Water or Cyclohexane .

-

Dissolve crude solid in hot Ethanol. Add warm water until slightly turbid. Cool slowly to 4°C.

-

-

Column Chromatography: If oil persists, use Silica Gel (Hexane/EtOAc 9:1 to 4:1 gradient).

Data Specifications (Expected):

| Attribute | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation. Store under N2. |

| Melting Point | 75°C – 78°C | Distinct from Isovanillin precursors. |

| 1H NMR (CDCl3) | Aldehyde (-CHO): ~10.3 ppm (s, 1H) | Diagnostic singlet. |

| 1H NMR (Aromatic) | Two singlets (para) | Indicates 2,4,5-substitution pattern (protons at C3, C6). |

| Regiochemistry | NOE coupling | Irradiation of -CHO should show NOE with C6-H but not Methyl. |

Troubleshooting & Critical Parameters

-

Low Yield in Step 2: Often caused by moisture in DMF or POCl3. Ensure glassware is oven-dried.

-

"Oiling Out" during Hydrolysis: If the product does not precipitate, the aqueous layer may be too acidic. Buffer with Sodium Acetate to pH 5–6 to facilitate precipitation.

-